2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide
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Overview
Description
2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide is a useful research compound. Its molecular formula is C15H12ClN3OS and its molecular weight is 317.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.0389609 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research has focused on the synthesis of various derivatives of nicotinic acid, including compounds related to "2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide", to explore their biological activity. Patel and Shaikh (2010) synthesized new 4-thiazolidinones of nicotinic acid, demonstrating their antimicrobial activity against a range of bacteria and fungal species, highlighting the potential pharmaceutical applications of such compounds Patel & Shaikh, 2010. Similarly, Attaby et al. (2007) explored the antiviral activities of nicotinaldehyde derivatives, further emphasizing the therapeutic potentials of nicotinamide derivatives Attaby et al., 2007.
Structural Analysis and Supramolecular Chemistry
The study of supramolecular structures involving nicotinamide derivatives reveals insights into the design of new materials with specific chemical properties. Halaška et al. (2013) investigated the hydrogen-bonding networks constructed from copper(II) chlorobenzoates with nicotinamide, revealing complex structures with potential applications in material science Halaška et al., 2013.
Chemical Interactions and Electrocatalytic Activity
The electrocatalytic activity of derivatives of nicotinamide has been studied for potential applications in energy conversion and storage. Luz et al. (2008) reported on the use of tetrachloro-1,4-benzoquinone/multi-walled carbon nanotubes immobilized on edge plane pyrolytic graphite electrode for NADH oxidation, an essential process in biological systems and synthetic chemistry Luz et al., 2008.
Herbicidal Activity and Agrochemical Research
The exploration of nicotinamide derivatives for herbicidal activity signifies the application of these compounds in agriculture. Yu et al. (2021) synthesized and tested N-(arylmethoxy)-2-chloronicotinamides for their herbicidal efficacy, highlighting the potential of such compounds in the development of new herbicides Yu et al., 2021.
Future Directions
The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates potential future directions for research involving “2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide” and similar compounds.
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-13-10(5-3-7-18-13)14(20)19-15-11(8-17)9-4-1-2-6-12(9)21-15/h3,5,7H,1-2,4,6H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOSOVUPBKBIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(N=CC=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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